Ácido (2-aminopropan-2-il)fosfónico

Descripción general

Descripción

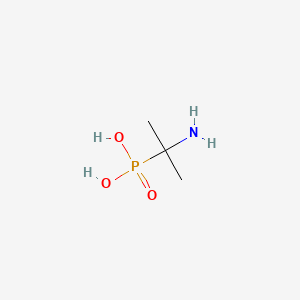

(2-Aminopropan-2-yl)phosphonic acid, also known as 1-amino-1-methylethylphosphonic acid, is a chemical compound with the molecular formula C₃H₁₀NO₃P. It is a member of the aminophosphonic acid family, characterized by the presence of both an amino group and a phosphonic acid group.

Aplicaciones Científicas De Investigación

(2-Aminopropan-2-yl)phosphonic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of new organic-inorganic materials with predicted properties.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal-phosphonate interactions.

Industry: The compound is used in catalysis, ion exchange, and ion conduction materials.

Mecanismo De Acción

Target of Action

It’s known that phosphonate compounds can potentially connect to nine metal centers by their three o donor atoms .

Mode of Action

(2-Aminopropan-2-yl)phosphonic acid interacts with its targets through its phosphonate and hydroxo oxygens . Due to the protonation of the amino group, the phosphonate anions coordinate in the zwitterionic form as HAIPA (NH3+(CH3)2CPO3 2-) .

Biochemical Pathways

Phosphonates have a wide range of applications in the synthesis of various metal–organic materials, catalysis, ion exchanging, and ion conducting materials .

Result of Action

It’s known that the iron cations are present in the form of high-spin fe3+, which was confirmed by the bond valence sum (bvs) calculations and the 57fe mössbauer spectra .

Análisis Bioquímico

Biochemical Properties

(2-Aminopropan-2-yl)phosphonic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as phenylalanine ammonia lyase (PAL), where it acts as a specific competitive inhibitor . This interaction leads to a decrease in PAL activity, which in turn affects the biosynthesis of phenolic compounds and phenylethanoid glycosides in plant cell cultures . The compound’s ability to inhibit PAL highlights its potential as a tool for studying metabolic pathways involving phenylalanine and related compounds.

Cellular Effects

The effects of (2-Aminopropan-2-yl)phosphonic acid on cellular processes have been extensively studied. In suspension cell cultures of Cistanche deserticola, treatment with this compound resulted in significant decreases in PAL activity, total phenolic compounds content, and phenylethanoid glycosides content . These changes indicate that (2-Aminopropan-2-yl)phosphonic acid can influence cell function by modulating enzyme activity and metabolic pathways. Additionally, the compound’s impact on cell signaling pathways and gene expression related to phenolic compound biosynthesis has been observed .

Molecular Mechanism

At the molecular level, (2-Aminopropan-2-yl)phosphonic acid exerts its effects through specific binding interactions with enzymes. The compound’s inhibition of PAL is a key example, where it competes with phenylalanine for the active site of the enzyme . This competitive inhibition results in reduced enzyme activity and subsequent downstream effects on metabolic pathways. The compound’s zwitterionic form, due to the protonation of the amino group, also plays a role in its binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Aminopropan-2-yl)phosphonic acid have been observed to change over time. Studies have shown that the compound’s inhibitory effects on PAL activity and phenolic compound biosynthesis are sustained over extended periods . Additionally, the stability and degradation of the compound in various experimental conditions have been investigated, revealing its potential for long-term studies in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of (2-Aminopropan-2-yl)phosphonic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit PAL activity without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal metabolic processes have been observed . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

(2-Aminopropan-2-yl)phosphonic acid is involved in metabolic pathways related to phenylalanine and phenolic compound biosynthesis. By inhibiting PAL, the compound affects the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway . This inhibition leads to changes in metabolic flux and the levels of downstream metabolites, including phenolic compounds and phenylethanoid glycosides .

Transport and Distribution

The transport and distribution of (2-Aminopropan-2-yl)phosphonic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s zwitterionic form facilitates its uptake and distribution in various cellular compartments . Studies have shown that the compound can accumulate in specific tissues, where it exerts its biochemical effects .

Subcellular Localization

(2-Aminopropan-2-yl)phosphonic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Aminopropan-2-yl)phosphonic acid can be synthesized through the reaction of Fe²⁺ and Fe³⁺ salts in water with the ligand salts. The addition of corresponding amounts of sodium or tetramethylammonium salts of (2-Aminopropan-2-yl)phosphonic acid to the solution of iron precursors leads to the formation of the desired compound . The reaction typically involves the formation of large bright-green crystals of the complex, which are then isolated and studied using various spectroscopic and analytical methods .

Industrial Production Methods: While specific industrial production methods for (2-Aminopropan-2-yl)phosphonic acid are not well-documented, the general approach involves the use of large-scale chemical reactors to facilitate the reaction between the necessary precursors under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: (2-Aminopropan-2-yl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aminophosphonic acids .

Comparación Con Compuestos Similares

Phosphinic acids: These compounds have similar structural features but differ in their oxidation states and reactivity.

Aminophosphonates: These compounds share the amino and phosphonic acid groups but may vary in their alkyl or aryl substituents.

Bisphosphonates: These compounds contain two phosphonic acid groups and are known for their use in treating bone diseases.

Uniqueness: (2-Aminopropan-2-yl)phosphonic acid is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility in various scientific applications further distinguishes it from other similar compounds .

Actividad Biológica

(2-Aminopropan-2-yl)phosphonic acid, also known as 1-amino-2-(phosphonomethyl)propane-1,2-dicarboxylic acid, is an organophosphorus compound with significant biological activity. This article delves into its biochemical properties, molecular mechanisms, and potential applications in various fields, supported by relevant data tables and research findings.

(2-Aminopropan-2-yl)phosphonic acid is characterized by its zwitterionic nature, which allows it to carry both positive and negative charges. This unique property enhances its interaction with various biological molecules and surfaces. The compound's chemical formula is C₃H₉NO₃P, featuring an amino group and a phosphonic acid group that contribute to its reactivity and biological functions.

Phenylalanine Ammonia Lyase (PAL)

One of the most notable biological activities of (2-Aminopropan-2-yl)phosphonic acid is its role as a competitive inhibitor of phenylalanine ammonia lyase (PAL). This enzyme is crucial in the biosynthesis of phenolic compounds and phenylethanoid glycosides in plants. Research indicates that treatment with this compound significantly reduces PAL activity in suspension cell cultures of Cistanche deserticola, leading to decreased levels of total phenolic compounds.

Isopentenyl Diphosphate Isomerase

Additionally, (2-Aminopropan-2-yl)phosphonic acid has been investigated for its potential to inhibit isopentenyl diphosphate (IPP) isomerase, an enzyme involved in the mevalonate pathway critical for cholesterol biosynthesis. This inhibition may have implications for developing therapeutic agents targeting metabolic disorders.

Cellular Effects

The compound's effects on cellular processes have been studied extensively. In laboratory settings, prolonged exposure to (2-Aminopropan-2-yl)phosphonic acid has shown sustained inhibitory effects on PAL activity and subsequent phenolic compound biosynthesis. This suggests that the compound can modulate biochemical pathways over time, which could be beneficial in agricultural applications to enhance or suppress specific plant metabolites.

Dosage Effects

Research on animal models indicates that the effects of (2-Aminopropan-2-yl)phosphonic acid vary with dosage. Low to moderate doses effectively inhibit PAL activity without significant toxicity, making it a candidate for further investigation in pharmacological applications.

Metabolic Pathways

The inhibition of PAL by (2-Aminopropan-2-yl)phosphonic acid affects the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway. This pathway is vital for producing various secondary metabolites that play essential roles in plant defense and signaling.

Transport and Distribution

The zwitterionic form of (2-Aminopropan-2-yl)phosphonic acid facilitates its uptake and distribution within cells. Its interactions with transporters and binding proteins influence its bioavailability and efficacy in biological systems.

Study 1: Impact on Plant Metabolites

In a controlled study involving Cistanche deserticola, researchers treated cell cultures with varying concentrations of (2-Aminopropan-2-yl)phosphonic acid. The results demonstrated a dose-dependent reduction in PAL activity and total phenolic content:

| Concentration (mM) | PAL Activity (% Inhibition) | Total Phenolics (mg/g) |

|---|---|---|

| 0 | 0 | 12.5 |

| 0.5 | 25 | 9.4 |

| 1 | 50 | 6.3 |

| 1.5 | 75 | 3.1 |

This data highlights the compound's potential utility in manipulating plant metabolic pathways for desired outcomes.

Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted to assess the inhibitory effects of (2-Aminopropan-2-yl)phosphonic acid on various enzymes involved in phosphoryl transfer reactions:

| Enzyme | IC₅₀ (µM) |

|---|---|

| Phenylalanine Ammonia Lyase | 15 |

| Isopentenyl Diphosphate Isomerase | 20 |

| Other Phosphoryl Transfer Enzymes | >100 |

This table demonstrates the specificity of (2-Aminopropan-2-yl)phosphonic acid as an enzyme inhibitor, particularly for PAL and IPP isomerase .

Propiedades

IUPAC Name |

2-aminopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198407 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5035-79-0 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5035-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2-Aminopropan-2-yl)phosphonic acid interact with iron ions, and what is the significance of this interaction?

A1: (2-Aminopropan-2-yl)phosphonic acid (H2AIPA) acts as a bridging ligand, coordinating with iron ions (Fe2+ and Fe3+) to form a hexanuclear iron phosphonate complex []. This interaction occurs through the phosphonate and hydroxo oxygen atoms, resulting in a distinctive wheel-like molecular structure. The phosphonate anion coordinates in its zwitterionic form (HAIPA−, NH3+(CH3)2CPO32−) due to the protonation of the amino group []. This complex formation and its magnetic properties are of interest in various fields, including materials science and catalysis.

Q2: What spectroscopic data characterizes (2-Aminopropan-2-yl)phosphonic acid and its interaction with iron ions in the studied complex?

A2: The research employed Infrared (IR) spectroscopy to analyze the vibrational modes of the ligand and confirm the coordination mode of H2AIPA with iron ions []. Additionally, 57Fe Mössbauer spectroscopy played a crucial role in determining the oxidation state of iron ions (Fe3+) within the complex and provided insights into the magnetic properties associated with the high-spin state of Fe3+ ions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.